4-(4-Fluorophenyl)pyrrolidin-2-one
Overview
Description
4-(4-Fluorophenyl)pyrrolidin-2-one is a compound with the molecular formula C10H10FNO . It is a derivative of pyrrolidin-2-one, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including 4-(4-Fluorophenyl)pyrrolidin-2-one, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones has also been reported, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring attached to a 4-fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
4-(4-Fluorophenyl)pyrrolidin-2-one is a solid at room temperature . Its molecular weight is 179.19 . More specific physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
Complex Molecule Synthesis : Research has shown the use of 4-(4-Fluorophenyl)pyrrolidin-2-one derivatives in the synthesis of complex molecules. For instance, it is used in synthesizing 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, which has potential applications in various chemical reactions (Sharma et al., 2013).
Crystal Structure Analysis : The crystal structure and properties of compounds containing 4-(4-Fluorophenyl)pyrrolidin-2-one have been extensively studied, providing insights into their chemical behavior and potential applications in materials science (Revathi et al., 2013).
Medicinal Chemistry and Drug Discovery
Anticoccidial Agents : Derivatives of 4-(4-Fluorophenyl)pyrrolidin-2-one have been prepared and evaluated as potent anticoccidial agents. These compounds inhibit certain enzymes and show potential in treating coccidiosis (Qian et al., 2006).
NK1 Receptor Antagonist Synthesis : The compound has been used in the asymmetric synthesis of 3-Aryl-1,4-oxazin-2-ones, which are key intermediates in developing NK1 receptor antagonists. These antagonists have potential applications in treating various neurological and psychological disorders (Devine et al., 2002).
Analytical Chemistry
- Chemosensors : The derivatives of 4-(4-Fluorophenyl)pyrrolidin-2-one are used in designing chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate has been synthesized, acting as a selective chemosensor for certain metal ions based on internal charge transfer (Maity & Govindaraju, 2010).
Future Directions
The future directions for research on 4-(4-Fluorophenyl)pyrrolidin-2-one and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, modifying the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
4-(4-fluorophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYWLZCHCBUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413506 | |
Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)pyrrolidin-2-one | |
CAS RN |
264122-82-9 | |
Record name | 4-(4-fluorophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.